molecular formula C10H14N4O5S B2491761 4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine CAS No. 328028-49-5

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine

Cat. No.: B2491761
CAS No.: 328028-49-5
M. Wt: 302.31
InChI Key: FYXUTXMHJVIGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine is a chemical compound with the molecular formula C10H14N4O5S and a molecular weight of 302.31 g/mol . This compound is characterized by the presence of a morpholine ring attached to a nitrobenzenesulfonyl group, which is further substituted with a hydrazinyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine typically involves the following steps:

    Nitration: The initial step involves the nitration of benzenesulfonyl chloride to introduce a nitro group at the desired position.

    Hydrazination: The nitrobenzenesulfonyl intermediate is then reacted with hydrazine to introduce the hydrazinyl group.

    Morpholine Substitution: Finally, the hydrazinyl-nitrobenzenesulfonyl intermediate is reacted with morpholine to form the target compound.

The reaction conditions for each step may vary, but typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-5-nitrobenzenesulfonyl)morpholine
  • 4-(2-Hydrazinyl-5-chlorobenzenesulfonyl)morpholine
  • 4-(2-Hydrazinyl-5-methylbenzenesulfonyl)morpholine

Uniqueness

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications .

Properties

IUPAC Name

(2-morpholin-4-ylsulfonyl-4-nitrophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O5S/c11-12-9-2-1-8(14(15)16)7-10(9)20(17,18)13-3-5-19-6-4-13/h1-2,7,12H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXUTXMHJVIGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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